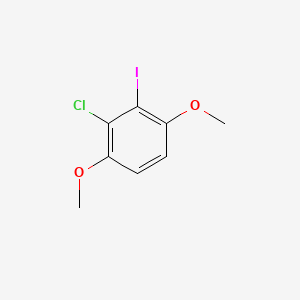

2-Chloro-3-iodo-1,4-dimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-iodo-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMMDYMSUZKGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 3 Iodo 1,4 Dimethoxybenzene

Regioselective Halogenation Strategies for 1,4-Dimethoxybenzene (B90301) Derivatives

The synthesis of halogenated 1,4-dimethoxybenzene derivatives hinges on controlling the position of halogen introduction onto the aromatic ring. The two electron-donating methoxy (B1213986) groups strongly activate the ring towards electrophilic attack and direct incoming substituents to the ortho positions (2, 3, 5, and 6), as the para positions are sterically blocked. Various techniques have been developed to exploit these inherent properties and achieve high regioselectivity.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is the most fundamental method for introducing halogens onto the 1,4-dimethoxybenzene core. chemicalbook.comuni.lu The reaction proceeds via the generation of a potent electrophile that is attacked by the electron-rich aromatic ring. uni.luresearchgate.net

For chlorination and bromination, a Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) is typically employed to polarize the dihalogen bond (Cl-Cl or Br-Br), generating a more potent electrophile. google.com In a patented process, 2-chloro-1,4-dimethoxybenzene (B1200979) is synthesized by reacting 1,4-dimethoxybenzene with elemental chlorine in the presence of titanium tetrachloride as a catalyst. google.comgoogle.com

Iodination requires a different approach as molecular iodine (I2) is generally unreactive towards aromatic rings. nist.gov An oxidizing agent, such as nitric acid, hydrogen peroxide, or a copper(II) salt, is necessary to convert I2 into a more powerful electrophilic species, often represented as I+. google.comnist.gov

Table 1: Electrophilic Aromatic Halogenation of 1,4-Dimethoxybenzene

| Halogen | Reagent(s) | Catalyst/Conditions | Product |

|---|---|---|---|

| Chlorine | Cl₂ | TiCl₄ or FeCl₃ | 2-Chloro-1,4-dimethoxybenzene |

| Bromine | Br₂ | FeBr₃ | 2-Bromo-1,4-dimethoxybenzene |

| Iodine | I₂ | H₂O₂ or HNO₃ | 2-Iodo-1,4-dimethoxybenzene |

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to classical EAS. google.com This strategy utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. google.comgoogle.com This coordination facilitates the deprotonation of the adjacent ortho position, creating a stabilized aryllithium intermediate. google.comchemspider.com The methoxy group is an effective DMG. google.com

Once formed, this nucleophilic aryllithium species can be quenched with an electrophilic halogen source to install a halogen atom with pinpoint accuracy. This method avoids the potential for isomeric mixtures that can sometimes arise in EAS reactions. For example, after the lithiation of a dimethoxybenzene derivative, the resulting aryllithium can be reacted with a chlorinating agent like hexachloroethane (B51795) or N-chlorosuccinimide to yield the chloro-substituted product. nist.gov

Table 2: Directed Ortho-Metalation (DoM) for Halogenation

| Directing Group | Lithiating Agent | Halogen Source (Electrophile) | Function |

|---|---|---|---|

| -OCH₃ | n-BuLi or s-BuLi | Hexachloroethane (C₂Cl₆) | Chlorination |

| -OCH₃ | n-BuLi or s-BuLi | 1,2-Diiodoethane (C₂H₄I₂) | Iodination |

| -OCH₃ | n-BuLi or s-BuLi | N-Bromosuccinimide (NBS) | Bromination |

Oxidative Halogenation Techniques

Modern synthetic chemistry has seen the development of milder and more selective oxidative halogenation methods. These often involve transition-metal catalysis or the in-situ generation of the halogenating agent.

A palladium-catalyzed method has been described for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides (NCS, NBS, NIS) as the halogen source. This approach can provide products that are complementary to those from conventional EAS reactions and is tolerant of a wide range of functional groups. bldpharm.com

Another "green" approach involves the use of hydrogen peroxide as an oxidant in the presence of a halide salt (e.g., KI, KBr). This system generates the electrophilic halogen species in situ under acidic conditions, offering high atom economy as both halogen atoms from the dihalogen species formed are consumed. researchgate.netnih.gov For instance, the iodination of dimethoxybenzene derivatives has been successfully achieved using a system of elemental iodine and 30% aqueous hydrogen peroxide under solvent-free conditions. researchgate.netnih.gov

Precursor Synthesis and Functional Group Interconversions Leading to the Chemical Compound

The synthesis of the target molecule, 2-chloro-3-iodo-1,4-dimethoxybenzene, requires the sequential and regiocontrolled introduction of both a chlorine and an iodine atom onto the 1,4-dimethoxybenzene framework. This can be achieved by the derivatization of monohalogenated precursors.

Derivatization of Monohalogenated Dimethoxybenzenes

The logical precursors for the target compound are 2-chloro-1,4-dimethoxybenzene and 2-iodo-1,4-dimethoxybenzene. The synthesis of these intermediates is the first critical stage.

Synthesis of 2-Chloro-1,4-dimethoxybenzene : This precursor can be readily synthesized via the direct electrophilic chlorination of 1,4-dimethoxybenzene using elemental chlorine with a Lewis acid catalyst like titanium tetrachloride. google.comgoogle.com This compound is also known to be a naturally occurring metabolite produced by several white rot fungi.

Synthesis of 2-Iodo-1,4-dimethoxybenzene : This intermediate can be prepared by the direct iodination of 1,4-dimethoxybenzene using an electrophilic iodine source. uni.lubldpharm.com A common method involves using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide or nitric acid to generate the active iodinating species. researchgate.net

Sequential Halogenation Procedures

With the monohalogenated precursors in hand, the second halogen can be introduced. The regiochemical outcome of this second step is governed by the combined directing effects of the two activating methoxy groups and the deactivating but ortho-, para-directing halogen substituent. The powerful activating nature of the methoxy groups is the dominant influence.

Route A: Chlorination followed by Iodination

Chlorination : 1,4-Dimethoxybenzene is first chlorinated to produce 2-chloro-1,4-dimethoxybenzene.

Iodination : The subsequent iodination of 2-chloro-1,4-dimethoxybenzene is directed primarily by the two methoxy groups. The position most activated for electrophilic attack is C3, which is ortho to both the C2-chloro and C1-methoxy substituents. Therefore, treatment with an electrophilic iodinating agent (e.g., N-iodosuccinimide or I₂/H₂O₂) is expected to yield 2-chloro-3-iodo-1,4-dimethoxybenzene.

Route B: Iodination followed by Chlorination

Iodination : 1,4-Dimethoxybenzene is first iodinated to form 2-iodo-1,4-dimethoxybenzene.

Chlorination : The subsequent chlorination of this intermediate would again be directed to the most activated available position, C3. The introduction of chlorine via an electrophilic source (e.g., N-chlorosuccinimide) would furnish the final product, 2-chloro-3-iodo-1,4-dimethoxybenzene.

Both pathways are synthetically viable, with the choice of route potentially being influenced by reagent availability and the relative ease of separation and purification at each stage.

सिंथेटिक पाथवे का अनुकूलन

2-क्लोरो-3-आयोडो-1,4-डाइमेथॉक्सीबेंजीन के संश्लेषण के लिए सिंथेटिक मार्गों का अनुकूलन उपज, चयनात्मकता और पर्यावरणीय विचारों के बीच संतुलन पर केंद्रित है। इसका मुख्य लक्ष्य वांछित आइसोमर को कुशलतापूर्वक और स्थायी रूप से प्राप्त करना है।

रिएक्शन यील्ड और सेलेक्टिविटी को बढ़ाना

2-क्लोरो-3-आयोडो-1,4-डाइमेथॉक्सीबेंजीन के संश्लेषण में मुख्य चुनौती वांछित 2,3-डिसबस्टिट्यूटेड पैटर्न को प्राप्त करने के लिए हैलोजनीकरण प्रतिक्रियाओं की रेजियोसेलेक्टिविटी को नियंत्रित करना है। 1,4-डाइमेथॉक्सीबेंजीन पर दो इलेक्ट्रॉन-दान करने वाले मेथॉक्सी समूह और एक इलेक्ट्रॉन-निकासी वाले क्लोरीन परमाणु के प्रतिस्पर्धी निर्देशन प्रभावों के कारण यह जटिल हो जाता है।

एक व्यवहार्य सिंथेटिक मार्ग में 1,4-डाइमेथॉक्सीबेंजीन का क्लोरीनीकरण शामिल है, जिसके बाद परिणामी 2-क्लोरो-1,4-डाइमेथॉक्सीबेंजीन का आयोडीनीकरण होता है।

चरण 1: 1,4-डाइमेथॉक्सीबेंजीन का क्लोरीनीकरण

1,4-डाइमेथॉक्सीबेंजीन का क्लोरीनीकरण टाइटेनियम टेट्राक्लोराइड जैसे लुईस एसिड उत्प्रेरक की उपस्थिति में मौलिक क्लोरीन के साथ किया जा सकता है। यह प्रतिक्रिया मुख्य रूप से 2-क्लोरो-1,4-डाइमेथॉक्सीबेंजीन का उत्पादन करती है, जिसमें 2,5-डाइक्लोरो-1,4-डाइमेथॉक्सीबेंजीन एक मामूली उप-उत्पाद के रूप में होता है। प्रतिक्रिया की स्थितियों, जैसे कि क्लोरीन के समकक्ष और उत्प्रेरक की मात्रा, को मोनो-क्लोरीनेटेड उत्पाद के पक्ष में अनुकूलित किया जा सकता है।

चरण 2: 2-क्लोरो-1,4-डाइमेथॉक्सीबेंजीन का आयोडीनीकरण

यह संश्लेषण में महत्वपूर्ण कदम है, क्योंकि 2-क्लोरो-1,4-डाइमेथॉक्सीबेंजीन पर आयोडीन का स्थान वांछित उत्पाद का निर्माण करना चाहिए। मेथॉक्सी समूह ऑर्थो- और पैरा-निर्देशन कर रहे हैं, जबकि क्लोरीन परमाणु भी ऑर्थो- और पैरा-निर्देशन कर रहा है, लेकिन यह एक डीएक्टिवेटर है। वांछित 3-आयोडो आइसोमर के गठन के लिए आयोडीन को एक मेथॉक्सी समूह के ऑर्थो और क्लोरीन परमाणु के ऑर्थो में जोड़ना आवश्यक है।

विभिन्न आयोडीनीकरण अभिकर्मकों और स्थितियों का उपयोग करके चयनात्मकता प्राप्त की जा सकती है। उदाहरण के लिए, सिल्वर लवण के साथ मौलिक आयोडीन (I₂) का उपयोग क्लोरीनेटेड एनिसोल के रेजियोसेलेक्टिव आयोडीनीकरण के लिए प्रभावी दिखाया गया है। nih.gov विलायक का चुनाव भी रेजियोसेलेक्टिविटी में एक महत्वपूर्ण भूमिका निभाता है। गैर-समन्वय सॉल्वैंट्स में प्रतिक्रिया करने से पैरा-आयोडीनेटेड उत्पादों का पक्ष लिया जा सकता है, जबकि अन्य सॉल्वैंट्स ऑर्थो-आयोडीनेशन की ओर ले जा सकते हैं। nih.govuky.edu

N-आयोडोसक्सिनीमाइड (NIS) एक और हल्का और प्रभावी आयोडीनीकरण एजेंट है जिसका उपयोग सक्रिय सुगंधित यौगिकों के लिए किया जा सकता है। researchgate.net प्रतिक्रिया की स्थितियों, जैसे तापमान और उत्प्रेरक की उपस्थिति, को वांछित आइसोमर की उपज को अधिकतम करने के लिए ठीक किया जा सकता है।

निम्नलिखित तालिका विभिन्न आयोडीनीकरण स्थितियों के तहत 2-क्लोरो-1,4-डाइमेथॉक्सीबेंजीन के लिए अनुमानित परिणामों का सारांश देती है, जो समान सबस्ट्रेट्स पर साहित्य रिपोर्टों पर आधारित है:

| आयोडीनेटिंग एजेंट | उत्प्रेरक/विलायक | अपेक्षित प्रमुख उत्पाद | अनुमानित उपज | संदर्भ |

| I₂ / AgNO₃ | CH₃CN | 2-क्लोरो-3-आयोडो-1,4-डाइमेथॉक्सीबेंजीन | मध्यम से उच्च | nih.gov |

| NIS | TFA / CH₃CN | 2-क्लोरो-3-आयोडो-1,4-डाइमेथॉक्सीबेंजीन | उच्च | researchgate.net |

| I₂ / H₂O₂ | H₂O | आइसोमर्स का मिश्रण | परिवर्तनीय | researchgate.net |

एटम इकोनॉमी और ग्रीन केमिस्ट्री कंसीडरेशन्स

2-क्लोरो-3-आयोडो-1,4-डाइमेथॉक्सीबेंजीन के संश्लेषण के लिए एक स्थायी दृष्टिकोण के लिए परमाणु अर्थव्यवस्था और हरित रसायन सिद्धांतों पर विचार करना महत्वपूर्ण है। scranton.eduyoutube.comyoutube.comkccollege.ac.in

परमाणु अर्थव्यवस्था

परमाणु अर्थव्यवस्था इस बात का माप है कि किसी रासायनिक प्रक्रिया में अभिकारकों के कितने परमाणु वांछित उत्पाद में शामिल होते हैं। 1,4-डाइमेथॉक्सीबेंजीन से 2-क्लोरो-3-आयोडो-1,4-डाइमेथॉक्सीबेंजीन के दो-चरणीय संश्लेषण के लिए, परमाणु अर्थव्यवस्था की गणना निम्नानुसार की जा सकती है:

चरण 1: क्लोरीनीकरण

C₈H₁₀O₂ + Cl₂ → C₈H₉ClO₂ + HCl

वांछित उत्पाद का आणविक भार (C₈H₉ClO₂): 172.59 g/mol

अभिकारकों का कुल आणविक भार (C₈H₁₀O₂ + Cl₂): 138.16 g/mol + 70.90 g/mol = 209.06 g/mol

परमाणु अर्थव्यवस्था: (172.59 / 209.06) * 100% = 82.55%

चरण 2: आयोडीनीकरण (NIS का उपयोग करके)

C₈H₉ClO₂ + C₄H₄INO₂ → C₈H₈ClIO₂ + C₄H₅NO₂

वांछित उत्पाद का आणविक भार (C₈H₈ClIO₂): 298.50 g/mol

अभिकारकों का कुल आणविक भार (C₈H₉ClO₂ + C₄H₄INO₂): 172.59 g/mol + 225.02 g/mol = 397.61 g/mol

परमाणु अर्थव्यवस्था: (298.50 / 397.61) * 100% = 75.07%

समग्र दो-चरणीय प्रक्रिया में एक मध्यम परमाणु अर्थव्यवस्था है। सुधार के क्षेत्रों में सह-उत्पादों का उपयोग या वैकल्पिक मार्गों की खोज शामिल हो सकती है जिनकी परमाणु अर्थव्यवस्था अधिक हो।

हरित रसायन विचार

अभिकर्मक चयन: मौलिक आयोडीन और हाइड्रोजन पेरोक्साइड जैसे हरित आयोडीनीकरण अभिकर्मकों का उपयोग, जो पानी का सह-उत्पाद उत्पन्न करता है, भारी धातु ऑक्सीडेंट पर बेहतर होता है। researchgate.net

विलायक का उपयोग: पानी या इथेनॉल जैसे सौम्य सॉल्वैंट्स का उपयोग, जब भी संभव हो, क्लोरीनेटेड सॉल्वैंट्स के उपयोग को कम करता है। researchgate.net

उत्प्रेरक: उत्प्रेरक मार्गों का विकास जो उच्च चयनात्मकता और रूपांतरण के साथ हल्की परिस्थितियों में काम करते हैं, ऊर्जा की खपत को कम करते हैं और अवांछित दुष्प्रभावों को कम करते हैं।

अपशिष्ट न्यूनीकरण: उच्च उपज और चयनात्मकता के लिए प्रतिक्रिया की स्थितियों का अनुकूलन अपशिष्ट उत्पादन को कम करता है।

निम्नलिखित तालिका विभिन्न सिंथेटिक रणनीतियों के लिए हरित रसायन मेट्रिक्स की तुलना करती है:

| सिंथेटिक रणनीति | परमाणु अर्थव्यवस्था (%) | प्रमुख हरित विचार |

| चरण 1: Cl₂/TiCl₄; चरण 2: I₂/AgNO₃ | ~60-70 (समग्र) | चांदी के कचरे का उत्पादन होता है। |

| चरण 1: Cl₂/TiCl₄; चरण 2: NIS | ~62 (समग्र) | सक्सिनीमाइड सह-उत्पाद का पुनर्चक्रण संभव हो सकता है। |

| चरण 1: Cl₂/TiCl₄; चरण 2: I₂/H₂O₂ | ~70 (समग्र) | पानी एकमात्र सह-उत्पाद है, जो इसे एक हरित विकल्प बनाता है। |

उल्लिखित यौगिकों की तालिका

| यौगिक का नाम | आणविक सूत्र |

| 2-क्लोरो-3-आयोडो-1,4-डाइमेथॉक्सीबेंजीन | C₈H₈ClIO₂ |

| 1,4-डाइमेथॉक्सीबेंजीन | C₈H₁₀O₂ |

| 2-क्लोरो-1,4-डाइमेथॉक्सीबेंजीन | C₈H₉ClO₂ |

| 2,5-डाइक्लोरो-1,4-डाइमेथॉक्सीबेंजीन | C₈H₈Cl₂O₂ |

| N-आयोडोसक्सिनीमाइड | C₄H₄INO₂ |

| सक्सिनीमाइड | C₄H₅NO₂ |

| टाइटेनियम टेट्राक्लोराइड | TiCl₄ |

| मौलिक क्लोरीन | Cl₂ |

| मौलिक आयोडीन | I₂ |

| सिल्वर नाइट्रेट | AgNO₃ |

| हाइड्रोजन पेरोक्साइड | H₂O₂ |

| एसिटिक एसिड | C₂H₄O₂ |

| इथेनॉल | C₂H₆O |

| पानी | H₂O |

| एसिटोनाइट्राइल | C₂H₃N |

| ट्राइफ्लोरोएसिटिक एसिड | C₂HF₃O₂ |

Mechanistic Investigations of Reactions Involving 2 Chloro 3 Iodo 1,4 Dimethoxybenzene

Elucidation of Reaction Mechanisms and Transition States

Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome. For a molecule like 2-Chloro-3-iodo-1,4-dimethoxybenzene, with multiple potential reaction sites, the elucidation of reaction mechanisms and the characterization of transition states are of paramount importance.

Single Electron Transfer (SET) Processes in Reactivity

Single Electron Transfer (SET) processes represent a fundamental pathway in organic reactions, often initiating radical-based chain reactions. In the context of aryl halides, SET from a reductant can lead to the formation of an aryl radical anion, which subsequently fragments to an aryl radical and a halide ion. While specific studies on 2-Chloro-3-iodo-1,4-dimethoxybenzene are not prevalent in the literature, the principles of SET in aryl halides are well-established.

A hypothetical SET-initiated reaction involving 2-Chloro-3-iodo-1,4-dimethoxybenzene could proceed as follows:

Initiation: An external agent (e.g., a metal, an electrode, or a photoexcited species) donates a single electron to the aromatic ring.

Fragmentation: The resulting radical anion undergoes rapid fragmentation, preferentially cleaving the weaker C-I bond to generate a 2-chloro-1,4-dimethoxy-3-phenyl radical and an iodide anion.

Propagation/Termination: The aryl radical can then participate in various subsequent reactions, such as hydrogen atom abstraction, addition to an unsaturated system, or further redox processes, leading to the final products.

Radical Pathways and Intermediates

Following the initial formation of an aryl radical, a cascade of reactions can occur through radical pathways. The 2-chloro-1,4-dimethoxy-3-phenyl radical is a key intermediate whose fate determines the product distribution. The presence of the remaining chloro substituent and the two methoxy (B1213986) groups will influence the stability and reactivity of this radical intermediate.

The specific pathways would be highly dependent on the reaction conditions, including the solvent and the presence of other reagents. For instance, in the presence of a hydrogen donor, the radical could be quenched to form 2-chloro-1,4-dimethoxybenzene (B1200979). Alternatively, it could be trapped by a radical scavenger or participate in a coupling reaction. The study of such radical intermediates often involves techniques like electron paramagnetic resonance (EPR) spectroscopy, though no such studies have been reported for this specific compound.

Role of Halogen Activation and Displacement

The activation of the carbon-halogen bond is a critical step in many functionalization reactions of aryl halides. In 2-Chloro-3-iodo-1,4-dimethoxybenzene, the two different halogens offer opportunities for selective activation. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it more susceptible to both oxidative addition in transition-metal catalysis and nucleophilic attack.

Displacement reactions of halogens on an aromatic ring typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism, which is favored by the presence of electron-withdrawing groups. The methoxy groups on 2-Chloro-3-iodo-1,4-dimethoxybenzene are electron-donating, which would generally disfavor a classical SNAr mechanism. However, under specific conditions, such as with very strong nucleophiles or through metal-catalyzed processes, halogen displacement can occur. Given the relative bond strengths, any such displacement would be expected to happen at the iodo-substituted position first.

Regioselectivity and Stereoselectivity in Functionalization

The arrangement of substituents on the benzene (B151609) ring of 2-Chloro-3-iodo-1,4-dimethoxybenzene creates a complex landscape for directing incoming reagents, leading to questions of regioselectivity.

Directing Group Effects

The two methoxy groups are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution. chemistrysteps.comkhanacademy.orgmasterorganicchemistry.commasterorganicchemistry.comleah4sci.com This is due to their ability to donate electron density to the aromatic ring via resonance, stabilizing the arenium ion intermediate formed during the substitution. The chlorine and iodine atoms are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directors because of the resonance donation of their lone pairs. chemistrysteps.comkhanacademy.orgmasterorganicchemistry.commasterorganicchemistry.comleah4sci.com

In 2-Chloro-3-iodo-1,4-dimethoxybenzene, the positions ortho and para to the powerful methoxy groups are the most activated towards electrophilic attack. The available positions for substitution are C5 and C6.

Position C5: This position is para to the methoxy group at C2 and ortho to the methoxy group at C1. It is also meta to the chlorine and iodine atoms.

Position C6: This position is ortho to the methoxy group at C1 and meta to the methoxy group at C2 and the chlorine atom. It is para to the iodine atom.

Considering the strong activating and directing effect of the two methoxy groups, electrophilic substitution would be strongly favored at the positions activated by them. The combined directing effect of the two methoxy groups would strongly favor substitution at position C5.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Groups | Predicted Outcome |

|---|---|---|

| C5 | ortho to -OCH3 (at C1), para to -OCH3 (at C4) | Major product |

| C6 | ortho to -OCH3 (at C1), meta to -OCH3 (at C4) | Minor product |

Steric and Electronic Influences on Aromatic Substitution

While electronic effects are primary in determining the position of substitution, steric hindrance can also play a significant role. The iodine atom is considerably larger than the chlorine atom, and both are larger than a hydrogen atom. The two methoxy groups also contribute to the steric bulk around the aromatic ring.

In the case of electrophilic attack at position C6, the incoming electrophile would experience steric hindrance from the adjacent methoxy group at C1 and the iodine atom at C3. In contrast, attack at position C5 is sterically less hindered. This steric factor further supports the prediction that electrophilic substitution will predominantly occur at the C5 position.

For reactions involving the displacement of a halogen, the greater reactivity of the C-I bond compared to the C-Cl bond would be the dominant factor, leading to selective functionalization at the C3 position.

Table 2: Summary of Influences on Aromatic Substitution

| Factor | Influence on C5 Substitution | Influence on C6 Substitution |

|---|---|---|

| Electronic Effects | Strongly favored (activated by two -OCH3 groups) | Less favored (activated by one -OCH3 group) |

| Steric Effects | Less hindered | More hindered (by adjacent -OCH3 and -I) |

Kinetic and Thermodynamic Considerations in Reactivity

The reactivity of 2-Chloro-3-iodo-1,4-dimethoxybenzene is dictated by the presence of two different halogen substituents (chloro and iodo) and two electron-donating methoxy groups on the benzene ring. In principle, this substitution pattern allows for selective reactions, such as cross-coupling or nucleophilic substitution, at either the C-I or C-Cl bond. The greater polarizability and weaker carbon-iodine bond strength compared to the carbon-chlorine bond would generally favor reactions at the iodo-substituted position under kinetically controlled conditions. However, without specific studies, any discussion of reaction rates, activation energies, and the influence of thermodynamic parameters remains speculative.

For analogous, though not identical, systems, theoretical studies on the reactivity of substituted dihalobenzenes in reactions like Suzuki or Sonogashira couplings have been performed. These computational analyses often provide insights into reaction mechanisms, transition state energies, and the thermodynamic favorability of different reaction pathways. For instance, DFT (Density Functional Theory) calculations on related iodinated and chlorinated aromatic compounds can elucidate the relative activation barriers for oxidative addition to a palladium catalyst, a key step in many cross-coupling reactions. Such studies consistently show a lower activation energy for the C-I bond cleavage compared to the C-Cl bond.

In the absence of specific data for 2-Chloro-3-iodo-1,4-dimethoxybenzene, a hypothetical kinetic vs. thermodynamic product distribution in a cross-coupling reaction could be considered. A reaction run at a lower temperature for a shorter duration would likely favor the kinetically preferred product arising from the reaction at the more labile C-I bond. Conversely, a reaction conducted at a higher temperature for a prolonged period might allow for the system to reach thermodynamic equilibrium, potentially favoring a different product if it is more stable, although this is less common in irreversible cross-coupling reactions.

The electronic effects of the two methoxy groups at positions 1 and 4 would also play a crucial role in modulating the reactivity of the C-Cl and C-I bonds. These electron-donating groups increase the electron density of the aromatic ring, which can influence the rate of oxidative addition and other steps in a catalytic cycle.

While general principles of physical organic chemistry allow for predictions about the relative reactivity of the C-I and C-Cl bonds, the specific quantitative data required for a detailed discussion of the kinetic and thermodynamic considerations for 2-Chloro-3-iodo-1,4-dimethoxybenzene are not present in the current body of scientific literature. Further experimental and computational research is needed to elucidate these important mechanistic aspects.

Due to the lack of available specific research data, no data tables can be generated at this time.

Reactivity Profiles and Transformational Chemistry of 2 Chloro 3 Iodo 1,4 Dimethoxybenzene

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. For 2-Chloro-3-iodo-1,4-dimethoxybenzene, the significant difference in bond strength and reactivity between the C-I and C-Cl bonds (C-I < C-Br < C-Cl) is the most critical factor governing its behavior in these transformations. This disparity allows for highly selective reactions, where the C-I bond can be functionalized while leaving the C-Cl bond intact.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds, and the reactivity of aryl halides in these reactions typically follows the order I > Br > Cl > OTf. wikipedia.orglibretexts.org This established trend is central to the selective functionalization of 2-Chloro-3-iodo-1,4-dimethoxybenzene.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organic halide. libretexts.orgorganic-chemistry.org In the case of 2-Chloro-3-iodo-1,4-dimethoxybenzene, the reaction can be performed with high chemoselectivity. The palladium catalyst's oxidative addition into the weaker carbon-iodine bond occurs preferentially at lower temperatures and with standard catalyst systems, leaving the more robust carbon-chlorine bond untouched. libretexts.orgnih.gov This allows for the synthesis of 2-chloro-1,4-dimethoxy-3-arylbenzene derivatives. More forcing conditions would be required to activate the C-Cl bond for a second coupling.

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki reaction, the high reactivity of the aryl iodide position enables selective alkynylation. wikipedia.org The reaction can be carried out under mild conditions to exclusively yield the 3-alkynyl-2-chloro-1,4-dimethoxybenzene product. The C-Cl bond remains available for subsequent transformations, making the substrate a valuable building block for more complex molecules. libretexts.org

| Coupling Reaction | Coupling Partner | Reactive Site | Expected Major Product | Reference Principle |

|---|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | C-I | 3-Aryl-2-chloro-1,4-dimethoxybenzene | libretexts.orgnih.gov |

| Sonogashira | R-C≡CH | C-I | 3-Alkynyl-2-chloro-1,4-dimethoxybenzene | wikipedia.orglibretexts.org |

Copper-catalyzed reactions, particularly the Ullmann-type, are classic methods for forming aryl-aryl, aryl-ether, and aryl-amine bonds. organic-chemistry.org These reactions often require higher temperatures compared to their palladium-catalyzed counterparts.

The "classic" Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. organic-chemistry.org For a molecule like 2-Chloro-3-iodo-1,4-dimethoxybenzene, this would lead to a mixture of products. However, "Ullmann-type" reactions, which couple an aryl halide with a nucleophile (e.g., an alcohol, amine, or thiol), are more common. organic-chemistry.orgbeilstein-journals.org The reactivity difference between the C-I and C-Cl bonds persists, allowing for selective substitution at the C-3 (iodo) position. The electron-rich nature of the benzene (B151609) ring, due to the two methoxy (B1213986) groups, can make the aryl halide less reactive in these transformations, potentially requiring specific ligands or harsher conditions to achieve good yields. beilstein-journals.orgnsf.gov

Modern catalysis has introduced advanced systems that offer higher efficiency, broader substrate scope, and milder reaction conditions. For the cross-coupling of 2-Chloro-3-iodo-1,4-dimethoxybenzene, novel catalytic systems could involve:

N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have shown remarkable activity in catalyzing cross-coupling reactions, including those involving less reactive aryl chlorides. libretexts.org A selective Sonogashira or Suzuki reaction could be performed at the iodo-position using a standard catalyst, followed by a second coupling at the chloro-position using a more active NHC-Pd catalyst.

Copper-Free Sonogashira Reactions: To avoid issues related to the copper co-catalyst, copper-free Sonogashira protocols have been developed. These systems often rely on specific ligands or amine bases and could be applied to the selective alkynylation of 2-Chloro-3-iodo-1,4-dimethoxybenzene. nih.gov

Photoredox Catalysis: Photoinduced reactions represent a frontier in cross-coupling. A photoinduced inverse Sonogashira coupling, for example, involves the activation of an iodoalkyne to react with a C-H bond. rsc.org While not a direct functionalization of the target compound itself, related photoredox strategies could enable novel transformations.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.

The aromatic ring of 2-Chloro-3-iodo-1,4-dimethoxybenzene is substituted with two electron-donating methoxy groups, which enrich the ring with electron density. This electronic character deactivates the ring toward nucleophilic attack. Therefore, direct SNAAr at either the chloro or iodo position is generally considered unfavorable under standard conditions. Achieving such a substitution would likely require extremely harsh conditions or a different mechanism, such as one involving benzyne (B1209423) intermediates, which is less probable given the substitution pattern.

Electrophilic Aromatic Substitution Reactions

In contrast to nucleophilic substitution, the electron-rich nature of the 2-Chloro-3-iodo-1,4-dimethoxybenzene ring makes it highly activated towards electrophilic aromatic substitution (EAS). The regiochemical outcome of such a reaction is determined by the cumulative directing effects of the four existing substituents.

The two methoxy groups (-OCH₃) are powerful activating, ortho-, para-directing groups. The halogen atoms (-Cl and -I) are deactivating but are also ortho-, para-directing. The potential sites for electrophilic attack are C-5 and C-6.

Directing Effects:

The 1-methoxy group directs ortho (to C-2 and C-6) and para (to C-4).

The 4-methoxy group directs ortho (to C-3 and C-5) and para (to C-1).

The 2-chloro group directs ortho (to C-3) and para (to C-5).

The 3-iodo group directs ortho (to C-2 and C-4) and para (to C-6).

Considering these effects, the C-5 and C-6 positions are the most likely sites for substitution. The powerful activating effect of the methoxy groups dominates. The C-5 position is ortho to the 4-methoxy group and para to the 2-chloro group. The C-6 position is ortho to the 1-methoxy group and para to the 3-iodo group. Steric hindrance from the adjacent iodo group at C-3 might slightly disfavor substitution at C-5. However, the combined electronic effects strongly favor substitution on the activated ring.

| Position | Activating/Deactivating Influences | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C-5 | Ortho to 4-OCH₃ (strong activation), Para to 2-Cl (weak deactivation) | Moderate (adjacent to H) | Highly Favorable |

| C-6 | Ortho to 1-OCH₃ (strong activation), Para to 3-I (weak deactivation) | Low (adjacent to H) | Highly Favorable |

Functionalization of Aromatic C-H Bonds

Direct functionalization of C-H bonds is a modern synthetic strategy that avoids the pre-functionalization of substrates. For 2-Chloro-3-iodo-1,4-dimethoxybenzene, C-H activation would target the bonds at the C-5 and C-6 positions. Palladium-catalyzed C-H arylation, for instance, often proceeds via a concerted metalation-deprotonation pathway, which is favored at the most acidic or sterically accessible C-H bond. ethernet.edu.et

Given the electronic activation provided by the methoxy groups, these C-H bonds are susceptible to metalation. The regioselectivity would be influenced by the specific catalyst and directing group used. Without a strong directing group within the molecule, selectivity between the C-5 and C-6 positions might be low, potentially leading to a mixture of isomers. Research in this area often focuses on installing a removable directing group to control the position of C-H functionalization.

Oxidation and Reduction Chemistry

The presence of electron-donating methoxy groups and oxidizable halide substituents on the benzene ring makes 2-Chloro-3-iodo-1,4-dimethoxybenzene a versatile substrate for various redox reactions.

The oxidation of 1,4-dimethoxybenzene (B90301) derivatives is a well-established method for the synthesis of quinones, which are valuable compounds in materials science and as intermediates in the synthesis of natural products. lookchem.comthieme.com The electron-rich nature of the dimethoxybenzene core facilitates oxidative dearomatization to the corresponding quinone structure.

The transformation of 2-Chloro-3-iodo-1,4-dimethoxybenzene to a quinone derivative would typically involve treatment with a strong oxidizing agent. Common reagents for this type of transformation include ceric ammonium (B1175870) nitrate (B79036) (CAN) or ferric chloride (FeCl₃). lookchem.comoup.com The reaction proceeds via the removal of two electrons and the two methyl groups from the methoxy substituents, leading to the formation of a 1,4-benzoquinone.

In the case of 2-Chloro-3-iodo-1,4-dimethoxybenzene, the expected product of such an oxidation would be 2-Chloro-3-iodo-1,4-benzoquinone. The reaction conditions can influence the yield and may sometimes lead to the formation of dimeric or polymeric structures. lookchem.comoup.com

Table 1: Oxidative Transformation of Substituted 1,4-Dimethoxybenzenes

| Starting Material | Oxidizing Agent | Product | Typical Yield | Reference |

|---|---|---|---|---|

| 2-Sulfanyl-1,4-dimethoxybenzene | FeCl₃ | Quinone Dimer | Good | oup.com |

| Alkyl-substituted 1,4-dimethoxybenzenes | Ceric Ammonium Nitrate (CAN) | Substituted Diquinones | Moderate to High | lookchem.com |

| 1,4-Dimethoxynaphthalenes | Ceric Ammonium Nitrate (CAN) | Naphtho-1,4-quinones | Good | electronicsandbooks.com |

| 2-Chloro-3-iodo-1,4-dimethoxybenzene | Ceric Ammonium Nitrate (CAN) or FeCl₃ | 2-Chloro-3-iodo-1,4-benzoquinone (Predicted) | N/A | N/A |

This table presents examples of oxidative transformations of various dimethoxybenzene derivatives to quinones, providing a basis for the predicted reactivity of 2-Chloro-3-iodo-1,4-dimethoxybenzene.

Reductive dehalogenation is a significant transformation for aryl halides, allowing for the selective removal of halogen substituents. In 2-Chloro-3-iodo-1,4-dimethoxybenzene, the carbon-iodine bond is significantly weaker and more susceptible to reduction than the carbon-chlorine bond. This difference in reactivity allows for selective de-iodination under appropriate conditions.

Various methods can be employed for reductive dehalogenation, including catalytic hydrogenation, metal-catalyzed reductions, and electrochemical methods. rsc.orgacs.orgorganic-chemistry.org For instance, catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under neutral conditions is known to reduce aryl bromides more readily than aryl chlorides, suggesting that aryl iodides would be even more reactive. organic-chemistry.org This selectivity allows for the targeted removal of the iodine atom to yield 2-chloro-1,4-dimethoxybenzene (B1200979).

More vigorous conditions or different catalytic systems, such as those employing iron or nickel, can effect the reduction of both halogens. rsc.orgresearchgate.net Electrochemical methods, which generate potent reducing agents, can also be used for the hydrodehalogenation of aryl chlorides and bromides. acs.org

Table 2: Reductive Dehalogenation of Aryl Halides

| Catalyst/Reagent System | Substrate Type | Key Feature | Reference |

|---|---|---|---|

| Fe(acac)₃ / t-BuMgCl | Aryl Halides (I, Br, Cl) | Rapid and chemoselective dehalogenation under mild conditions. | rsc.org |

| 10% Palladium-on-carbon / H₂ | Aryl Bromides and Chlorides | Bromides are reduced more quickly than chlorides; allows for selective reduction. | organic-chemistry.org |

| Mediated Oxalate Oxidation (Electrochemical) | Aryl Bromides and Chlorides | Initiated by an oxidation reaction at mild potentials to generate a potent reductant. | acs.org |

| Nickel Catalysis / NaBH₄ in Water | Aryl Halides | Efficient hydrodehalogenation under green chemistry conditions. | researchgate.net |

This table summarizes various methods for the reductive dehalogenation of aryl halides, highlighting the potential pathways for the selective or complete dehalogenation of 2-Chloro-3-iodo-1,4-dimethoxybenzene.

Cycloaddition Reactions (e.g., Diels-Alder involving benzyne intermediates)

The presence of two vicinal halogen atoms on the aromatic ring of 2-Chloro-3-iodo-1,4-dimethoxybenzene provides a handle for the generation of a highly reactive benzyne intermediate. Treatment with a strong base, such as an organolithium reagent or sodium amide, can induce elimination of HX (where X is a halogen), leading to the formation of 3-chloro-2,5-dimethoxybenzyne.

This benzyne intermediate can then participate in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com In a Diels-Alder reaction, the benzyne acts as a potent dienophile, reacting with a conjugated diene to form a bicyclic adduct. organic-chemistry.org For example, reaction with a diene like furan (B31954) or cyclopentadiene (B3395910) would yield a complex, bridged bicyclic aromatic ether.

The formation of highly condensed polycyclic aromatic compounds can be achieved through intramolecular Diels-Alder reactions of benzynes. nih.gov While arenes themselves are generally poor dienes due to their aromatic stability, their reactivity can be enhanced by coordination to a transition metal, enabling them to participate in Diels-Alder reactions with alkynes to form barrelene structures. acs.orgacs.org

Table 3: Diels-Alder Reactions Involving Benzynes and Arenes

| Reactive Intermediate | Generation Method | Reaction Partner (Example) | Product Type | Reference |

|---|---|---|---|---|

| Substituted Benzyne | Elimination from o-(trimethylsilyl)aryl triflates | Conjugated Enynes (intramolecular) | Polycyclic Aromatic Compounds | nih.gov |

| Benzyne (general) | Base-induced elimination from dihaloarenes | Conjugated Diene (e.g., Furan) | Bicyclic Adduct | organic-chemistry.org |

| η²-Coordinated Benzene (Tungsten Complex) | Coordination to {WTp(NO)(PMe₃)} | Alkynes (e.g., DMAD) | η²-Barrelene Complexes | acs.org |

This table outlines examples of Diels-Alder reactions involving benzyne intermediates and activated arenes, illustrating the potential cycloaddition chemistry of 2-Chloro-3-iodo-1,4-dimethoxybenzene via its corresponding benzyne.

Computational Chemistry and Theoretical Studies on 2 Chloro 3 Iodo 1,4 Dimethoxybenzene and Analogues

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For complex organic molecules like 2-Chloro-3-iodo-1,4-dimethoxybenzene, DFT is instrumental in predicting their three-dimensional geometry and electronic characteristics.

Research on various dimethoxybenzene derivatives demonstrates the utility of DFT in determining structural and electronic properties. nih.gov For instance, studies often employ hybrid functionals like B3LYP, which have been shown to provide low total energies and accurate predictions for these types of molecules. nih.govresearchgate.net The choice of basis set, such as 6-311G(d,p) or the more computationally intensive Def2-TZVP, also plays a critical role in the accuracy of the calculations, with larger basis sets generally yielding more precise results at a higher computational cost. nih.gov

DFT calculations allow for the optimization of the molecule's geometry, predicting key structural parameters. For halogenated benzene (B151609) derivatives, these calculations can elucidate the precise bond lengths between carbon atoms in the benzene ring (typically between 1.39 and 1.40 Å), as well as the lengths of the bonds to the halogen and methoxy (B1213986) substituents. uantwerpen.be The bond angles are also determined, providing a complete picture of the molecule's spatial arrangement. For example, in a study of dichlorophenyl derivatives, C-Cl bond lengths were calculated to be around 1.74 Å. uantwerpen.be These optimized geometries are crucial for understanding how the molecule interacts with its environment and with other molecules.

Electronic properties derived from DFT calculations include the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. MEPs highlight the electrophilic and nucleophilic sites on a molecule, indicating regions prone to chemical attack. nih.govbohrium.com In studies of dimethoxybenzene derivatives, MEP analysis has revealed how different substituents influence the electronic landscape of the molecule, identifying hydrogen bond donor and acceptor sites. nih.govbohrium.com

Table 1: Representative DFT Calculation Parameters for Dimethoxybenzene Analogues

| Computational Method | Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| Density Functional Theory | B3LYP | 6-311G(d,p) | Structural and Electronic Properties | nih.gov |

| Density Functional Theory | PBE0 | 6-311G(d,p) | Structural and Electronic Properties | nih.gov |

| Density Functional Theory | PBE | Def2-TZVP | Structural and Electronic Properties | nih.gov |

Molecular Orbital Analysis (e.g., HOMO/LUMO, SOMO Interactions)

Molecular Orbital (MO) theory provides a more detailed picture of bonding and electronic structure than simple valence bond theory. lumenlearning.com A key aspect of MO analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

For 2-Chloro-3-iodo-1,4-dimethoxybenzene, the HOMO would likely be distributed across the electron-rich aromatic ring and the oxygen atoms of the methoxy groups, while the LUMO would be influenced by the electron-withdrawing halogen substituents. The energy of these orbitals can be precisely calculated using DFT methods. For instance, in a study of dimethoxybenzene-containing polyamides, the HOMO levels were estimated from electrochemical measurements and calculated via DFT, with values around -4.80 eV. acs.org The introduction of different substituents significantly impacts these energy levels; electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower it. acs.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis is fundamental for understanding the chemical behavior of halogenated dimethoxybenzenes. In some cases, particularly for radical species, the Singly Occupied Molecular Orbital (SOMO) is analyzed to understand the distribution of the unpaired electron and the molecule's resulting reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for Analogous Compounds

| Compound/Model Unit | HOMO Energy (eV) | LUMO Energy (eV) | Method | Reference |

|---|---|---|---|---|

| Polyamide IA | -4.80 | -2.11 | DFT (B3LYP/6-31G(d)) / CV | acs.org |

| Polyamide IB | -4.90 | -2.18 | DFT (B3LYP/6-31G(d)) / CV | acs.org |

| Model Unit IA-MU | -4.52 | Not Specified | DFT (B3LYP/6-31G(d)) | acs.org |

Predictive Modeling of Reactivity and Regioselectivity

Computational chemistry offers powerful tools for predicting the reactivity and regioselectivity of chemical reactions. For a molecule with multiple potential reaction sites like 2-Chloro-3-iodo-1,4-dimethoxybenzene, these models are invaluable. Reactivity descriptors, derived from DFT calculations, can quantify the susceptibility of different parts of the molecule to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are a primary tool for this purpose. nih.gov The MEP surface visually represents the charge distribution, with red areas indicating negative potential (nucleophilic sites) and blue areas indicating positive potential (electrophilic sites). For substituted dimethoxybenzenes, the oxygen atoms of the methoxy groups are typically nucleophilic centers, while the regions near the electron-withdrawing halogen atoms may be more electrophilic. nih.govbohrium.com

Fukui functions and local softness are more quantitative reactivity descriptors that can be calculated to predict the most probable sites for chemical reactions. chemrxiv.org These indices help to rationalize and predict the outcome of reactions such as electrophilic aromatic substitution, which is common for benzene derivatives. The regioselectivity of such reactions is often influenced by the combined electronic effects of the chloro, iodo, and dimethoxy substituents on the aromatic ring. For example, methods have been developed for the controlled halogenation of phenols and anilines by managing the stoichiometry of the reagents, a process that could be guided by such predictive models. beilstein-journals.org

Simulation of Reaction Energetics and Transition States

For a molecule like 2-Chloro-3-iodo-1,4-dimethoxybenzene, one could simulate potential reactions such as nucleophilic substitution or cross-coupling reactions. These simulations involve locating the transition state structure, which is the highest energy point along the reaction coordinate. The geometry and energy of the transition state are critical for understanding the mechanism of a reaction.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various types of spectra, including infrared (IR), Raman, and UV-Vis. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental results.

For 2-Chloro-3-iodo-1,4-dimethoxybenzene, DFT calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. These calculated frequencies can then be compared to an experimental FT-IR spectrum to assign the observed absorption bands to specific molecular motions. For instance, the characteristic stretching frequencies of C-Cl, C-I, C-O, and aromatic C-H bonds can be identified. Studies on similar halogenated compounds have successfully used DFT (e.g., with the B3LYP functional) to perform vibrational analysis and assign wavenumbers based on potential energy distribution (PED). chemrxiv.org

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. acs.org The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with experimental spectra to understand the electronic structure and chromophores within the molecule. acs.org For example, TD-DFT calculations on related compounds have been used to assign broad absorption bands to specific electronic excitations, such as S₀ → S₁ transitions. acs.org

Applications of 2 Chloro 3 Iodo 1,4 Dimethoxybenzene As a Key Synthetic Building Block

Precursor in the Synthesis of Polysubstituted Aromatic Systemsfishersci.nolibretexts.org

The structure of 2-Chloro-3-iodo-1,4-dimethoxybenzene, with its vicinal chloro and iodo substituents, makes it an excellent candidate for the synthesis of polysubstituted aromatic compounds through sequential and regioselective cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of this application. Generally, the C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck couplings, compared to the more robust C-Cl bond.

This reactivity difference allows for the selective functionalization of the C-3 position (iodine) while leaving the C-2 position (chlorine) intact for subsequent transformations. For instance, a Sonogashira coupling could be performed to introduce an alkyne group at the C-3 position, followed by a Suzuki coupling to append an aryl group at the C-2 position. This stepwise approach provides a controlled and predictable route to complex, non-symmetrical aromatic structures that would be challenging to synthesize through other methods. The activating effect of the two methoxy (B1213986) groups further enhances the reactivity of the aromatic ring towards these coupling reactions.

While specific examples detailing the use of 2-Chloro-3-iodo-1,4-dimethoxybenzene in the synthesis of polysubstituted benzenes are not extensively documented in the current literature, the principles of selective cross-coupling are well-established for other di- and tri-halogenated aromatic compounds. libretexts.orgnih.gov

Table 1: Potential Sequential Cross-Coupling Reactions of 2-Chloro-3-iodo-1,4-dimethoxybenzene

| Step | Reaction Type | Reactive Site | Potential Reagent | Resulting Intermediate |

| 1 | Sonogashira Coupling | C-I | Terminal Alkyne | 2-Chloro-1,4-dimethoxy-3-(alkynyl)benzene |

| 2 | Suzuki Coupling | C-Cl | Arylboronic Acid | 2-(Aryl)-1,4-dimethoxy-3-(alkynyl)benzene |

| 1 | Suzuki Coupling | C-I | Arylboronic Acid | 3-Aryl-2-chloro-1,4-dimethoxybenzene |

| 2 | Buchwald-Hartwig Amination | C-Cl | Amine | 3-Aryl-2-(amino)-1,4-dimethoxybenzene |

| 1 | Heck Coupling | C-I | Alkene | 2-Chloro-3-(alkenyl)-1,4-dimethoxybenzene |

| 2 | Stille Coupling | C-Cl | Organostannane | 2-(Aryl/Alkyl)-3-(alkenyl)-1,4-dimethoxybenzene |

Intermediate in Complex Natural Product Synthesis

The 1,4-dimethoxybenzene (B90301) core, also known as a hydroquinone (B1673460) dimethyl ether, is a structural motif present in a variety of natural products. nih.gov While there is no direct evidence in the reviewed literature of 2-Chloro-3-iodo-1,4-dimethoxybenzene being used as an intermediate in the total synthesis of complex natural products, its potential as a precursor is significant. The ability to selectively introduce different functional groups at the 2 and 3 positions could be strategically employed to construct the core of or append side chains to natural product scaffolds.

For example, the synthesis of bioactive molecules often requires the precise placement of substituents on an aromatic ring to achieve the desired biological activity. u-szeged.hunih.gov The functional group handles on 2-Chloro-3-iodo-1,4-dimethoxybenzene could facilitate the assembly of complex molecular architectures found in various classes of natural products. The synthesis of bioactive aminomethylated 8-hydroxyquinolines, for instance, showcases the importance of substituted aromatic precursors. u-szeged.hu

Role in the Design and Construction of Advanced Organic Materialsnih.gov

There is compelling evidence to suggest that 2-Chloro-3-iodo-1,4-dimethoxybenzene could serve as a valuable monomer or precursor in the synthesis of advanced organic materials. A study on the synthesis of novel electrochromic polyamides utilized a structurally related compound, 1-iodo-2,4-dimethoxybenzene, in a C-N coupling reaction to produce a diamine monomer. acs.org This monomer was subsequently polymerized to create polyamides with dual electroactive nitrogen sites, exhibiting excellent electrochromic performance, including high stability and multiple color changes. acs.org

The presence of two halogen atoms in 2-Chloro-3-iodo-1,4-dimethoxybenzene opens up the possibility of creating cross-linked or more complex polymeric structures. For instance, sequential polymerization reactions could be envisioned, where one halogen is used for chain growth and the other for subsequent modification or cross-linking, leading to materials with tailored electronic and physical properties. The dimethoxybenzene unit itself can impart desirable characteristics to polymers, such as increased solubility and electron-donating properties, which are beneficial for applications in organic electronics. Halogenated organic compounds, in general, have been instrumental in the development of conducting polymers. thermofisher.com

Investigation of its Function as a Catalytic Cofactor or Mediatoracs.org

Currently, there is no scientific literature that describes the direct function of 2-Chloro-3-iodo-1,4-dimethoxybenzene as a catalytic cofactor or mediator. However, the field of organocatalysis is continually expanding, and molecules with unique electronic and steric properties are often explored for their catalytic potential. The iodine atom in the molecule could potentially participate in hypervalent iodine chemistry, a field known for its utility in a range of oxidative transformations.

Future Directions and Emerging Research Avenues in Dihalogenated Dimethoxybenzene Chemistry

Development of Highly Sustainable and Environmentally Benign Synthetic Methodologies

The future of synthesizing dihalogenated dimethoxybenzenes hinges on the adoption of green chemistry principles. Research is progressively moving away from traditional methods that may involve hazardous reagents and solvents, towards more sustainable alternatives. A key goal is to improve the environmental footprint of synthetic processes by reducing waste and utilizing less toxic substances.

Future synthetic strategies are expected to focus on:

Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product are highly sought after. This includes the use of catalytic systems over stoichiometric reagents. For instance, the use of cost-effective catalysts like N,N-diisopropylethylamine (DIPEA) has been shown to be effective in water for other aromatic syntheses, representing a promising direction. nih.gov

Safer Reagents: Traditional syntheses of related chlorinated dimethoxybenzenes have utilized reagents such as n-butyllithium and chlorinating agents like N-chlorosuccinimide or hexachloroethane (B51795). google.com Future work will likely explore less hazardous halogen sources and milder reaction conditions to enhance process safety.

This shift not only addresses environmental concerns but also aligns with the chemical industry's broader goal of developing more economical and efficient manufacturing processes.

Exploration of Bio-Catalytic and Enzyme-Mediated Transformations

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis, providing high regio- and stereo-selectivity under mild conditions. dtu.dk The exploration of enzymes for the synthesis and transformation of dihalogenated dimethoxybenzenes is a burgeoning research area. Naturally produced halogenated compounds are widespread across all domains of life, and nature has evolved a diverse collection of enzymes to install and remove halogens. nih.gov

Key research directions include:

Enzymatic Halogenation: Flavin-dependent halogenases (FDHs) are a class of enzymes capable of performing highly specific halogenations on aromatic substrates by generating a hypohalous acid species that is guided by the enzyme to the target molecule. dtu.dk Research into engineering or discovering FDHs that can selectively introduce chlorine or iodine onto a dimethoxybenzene scaffold could provide a direct and green route to compounds like 2-Chloro-3-iodo-1,4-dimethoxybenzene.

Enzymatic Dehalogenation: Dehalogenase enzymes are known for their ability to cleave carbon-halogen bonds, which is a critical step in the microbial degradation of halogenated aromatic pollutants. nih.govresearchgate.netresearchgate.net These enzymes, which include dioxygenases and monooxygenases, could be harnessed to selectively modify dihalogenated dimethoxybenzenes or to remediate waste streams. nih.gov

Biomimetic Systems: The discovery that related compounds, such as 2-Chloro-1,4-dimethoxybenzene (B1200979), are naturally produced by white rot fungi and can act as a cofactor in the catalytic cycle of lignin (B12514952) peroxidase (LiP) provides a strong impetus for this research. nih.gov This finding suggests that a biocatalytic pathway for such molecules already exists in nature and could be exploited for synthetic purposes.

Table 1: Relevant Enzyme Classes for Dihalogenated Dimethoxybenzene Chemistry

| Enzyme Class | Potential Application | Relevant Findings |

|---|---|---|

| Flavin-Dependent Halogenases (FDHs) | Regio-selective installation of halogen atoms onto the aromatic ring. | Catalyze halogenation on electron-rich aromatic substrates using a FADH₂ cofactor and molecular oxygen. dtu.dknih.gov |

| Dioxygenases | Oxidative dehalogenation of the aromatic ring. | Incorporate two hydroxyl groups, often a key step in the biodegradation of halogenated benzenes. nih.gov |

| Monooxygenases | Concomitant hydroxylation and halide elimination. | Decrease toxicity of halogenated aromatics by adding a hydroxyl group, making them more hydrophilic. nih.gov |

| Haloalkane Dehalogenases (HLDs) | Cleavage of carbon-halogen bonds. | Hydrolyze a range of halogenated compounds to their corresponding alcohols and halide ions. researchgate.net |

| Lignin Peroxidase (LiP) | Oxidation of the aromatic ring. | Can oxidize nonphenolic methoxylated aromatic compounds; uses 2-Chloro-1,4-dimethoxybenzene as a cofactor. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a transformative technology in modern organic synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. thieme-connect.debeilstein-journals.org The application of continuous flow technology to the synthesis of dihalogenated dimethoxybenzenes is a promising avenue for future research.

Key benefits and research opportunities include:

Enhanced Safety: Halogenation reactions can be highly exothermic and often involve toxic, corrosive reagents like elemental halogens. rsc.org Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior temperature control, minimizing the risk of thermal runaways and enabling the safe use of hazardous reagents. thieme-connect.dersc.org

Improved Control and Yield: The precise control over reaction parameters such as stoichiometry, residence time, and temperature in a flow system leads to better process control. rsc.org This can suppress side reactions and improve the yield and purity of the desired product, which is particularly relevant for achieving selective di-substitution patterns.

Scalability and Automation: Flow processes are scaled up by running the system for a longer duration rather than using larger reactors, ensuring that the process is reliable and scale-invariant. thieme-connect.de Furthermore, flow platforms can be integrated with automated systems for high-throughput screening and optimization of reaction conditions, accelerating the discovery of new synthetic routes. rsc.orgacs.org This combination of automation and flow chemistry can facilitate the rapid development of efficient syntheses for a library of dihalogenated dimethoxybenzene derivatives.

Table 2: Advantages of Flow Chemistry for Dihalogenated Dimethoxybenzene Synthesis

| Feature | Advantage in Dihalogenated Dimethoxybenzene Synthesis | Source |

|---|---|---|

| Superior Heat Transfer | Excellent control of exothermic halogenation reactions, enhancing safety. | beilstein-journals.orgrsc.org |

| Precise Reagent Dosing | Accurate control of stoichiometry, crucial for selective mono-, di-, or tri-halogenation. | rsc.org |

| Enhanced Mass Transfer | Efficient mixing of gas-liquid or liquid-liquid phases, important for reactions involving gaseous halogens. | thieme-connect.de |

| Miniaturization | Small quantities of hazardous intermediates are present at any given time, significantly improving the safety profile. | rsc.org |

| Automation Integration | Enables high-throughput experimentation and rapid optimization of reaction conditions. | acs.org |

| Scalability | Straightforward and reliable scaling by extending operational time ("scaling out"). | thieme-connect.de |

Uncovering Novel Reactivity Patterns and Mechanistic Pathways

While the synthesis of dihalogenated dimethoxybenzenes is a primary focus, a deeper understanding of their chemical reactivity is essential for unlocking their full potential. Future research will likely investigate novel transformations and elucidate the mechanisms that govern their reactions. The presence of two different halogens (chloro and iodo) and two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring of 2-Chloro-3-iodo-1,4-dimethoxybenzene creates a unique electronic and steric environment that could lead to new and unexpected reactivity.

Areas for exploration include:

Selective Cross-Coupling: The differential reactivity of the C-Cl and C-I bonds offers opportunities for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future work could focus on developing catalytic systems that can precisely target one halogen over the other to build molecular complexity.

Metal-Organic Chemistry: The potential for these compounds to act as ligands for transition metals or as precursors to organometallic reagents remains largely unexplored.

Biomimetic Activity: Inspired by the finding that 2-Chloro-1,4-dimethoxybenzene is a cofactor for lignin peroxidase, further studies could investigate whether 2-Chloro-3-iodo-1,4-dimethoxybenzene or other dihalogenated analogues exhibit similar or enhanced activity in enzymatic or biomimetic catalytic cycles. nih.gov

Photochemical and Electrochemical Reactions: The influence of the substituent pattern on the photophysical and electrochemical properties of the molecule could be explored to unlock novel photochemical and electrochemical transformations.

Synergistic Approaches Combining Experimental and Computational Studies

The synergy between experimental synthesis and computational chemistry provides a powerful paradigm for modern chemical research. This integrated approach can accelerate the discovery process, reduce experimental costs, and provide deep mechanistic insights that are difficult to obtain through experiments alone.

Future research in dihalogenated dimethoxybenzene chemistry will increasingly rely on this synergy:

Predicting Reactivity: Computational methods, such as Density Functional Theory (DFT), can be used to calculate molecular properties like bond dissociation energies, electron density distributions, and reaction energy profiles. For instance, the ionization potentials of a series of chlorinated 1,4-dimethoxybenzenes have been calculated to explain trends in their oxidizability by enzymes, demonstrating how computation can rationalize experimental observations. nih.gov This approach can be used to predict the regioselectivity of reactions and guide the design of new experiments.

Mechanism Elucidation: Computational modeling can map out detailed reaction pathways, identify transition states, and clarify the roles of catalysts and intermediates. This is invaluable for understanding complex reaction mechanisms and optimizing conditions for desired outcomes.

High-Throughput Virtual Screening: The integration of computational screening with automated synthesis platforms, potentially guided by machine learning algorithms, represents a frontier in chemical discovery. rsc.org This would allow for the rapid in-silico evaluation of vast numbers of potential substrates, catalysts, and conditions before committing to resource-intensive experimental work.

By combining the predictive power of computational chemistry with targeted experimental validation, researchers can more efficiently explore the vast chemical space of dihalogenated dimethoxybenzenes and uncover new synthetic methods and applications.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Chloro-3-iodo-1,4-dimethoxybenzene, and what are their respective yields and limitations?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation steps. A plausible route is iodination of 2-chloro-1,4-dimethoxybenzene using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C). Alternatively, nucleophilic aromatic substitution (NAS) can introduce iodine at the meta position. Yields vary (50–75%) depending on reaction conditions, with limitations including competing side reactions (e.g., over-halogenation) and sensitivity to moisture. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended . For analogous compounds, protocols involving chlorosulfonic acid for sulfonation or trifluoroacetic acid for deprotection may inform optimization .

Q. How should researchers optimize purification methods for 2-Chloro-3-iodo-1,4-dimethoxybenzene to ensure high purity for spectroscopic analysis?

- Methodological Answer : Recrystallization using ethanol/water mixtures or toluene is effective for initial purification. For higher purity, employ gradient elution in column chromatography (silica gel, 10–30% ethyl acetate in hexane). Monitor fractions via TLC (Rf ~0.4 in hexane:ethyl acetate 4:1). Advanced purification techniques, such as preparative HPLC with a C18 column (acetonitrile/water mobile phase), can resolve trace impurities. Ensure solvent removal under reduced pressure to prevent thermal decomposition .

Q. What spectroscopic techniques are most effective for characterizing the structure of 2-Chloro-3-iodo-1,4-dimethoxybenzene, and what key spectral features should be identified?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for methoxy singlets (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.2 ppm, split due to substituent effects).

- ¹³C NMR : Identify methoxy carbons (δ 55–60 ppm) and iodine/chloro-substituted aromatic carbons (δ 110–130 ppm).

- IR : Confirm methoxy C-O stretches (~1250 cm⁻¹) and aromatic C-Cl/C-I vibrations (500–700 cm⁻¹).

- Mass Spectrometry (HRMS) : Expect molecular ion [M+H]⁺ at m/z 328.9402 (C₈H₇ClIO₂).

Cross-validate with X-ray crystallography for absolute configuration, as demonstrated for structurally related halogenated aromatics .

Advanced Research Questions

Q. How do the electronic effects of the chloro and iodo substituents influence the reactivity of 2-Chloro-3-iodo-1,4-dimethoxybenzene in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group activates the ring toward nucleophilic substitution, while the iodo substituent serves as a leaving group in metal-catalyzed couplings (e.g., Suzuki-Miyaura). Density functional theory (DFT) calculations can model charge distribution, showing enhanced electrophilicity at the iodine site. Experimentally, screen palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in THF/water (80°C, 12 h). Monitor regioselectivity via GC-MS and compare with computational predictions .

Q. What strategies can be employed to resolve contradictions in reported reaction outcomes involving 2-Chloro-3-iodo-1,4-dimethoxybenzene under varying catalytic conditions?

- Methodological Answer :

- Systematic Variation : Test catalysts (Pd, Cu), ligands (bidentate vs. monodentate), and solvents (polar aprotic vs. nonpolar).

- Kinetic Analysis : Use in situ FTIR or NMR to track intermediate formation and identify rate-limiting steps.

- Computational Mechanistic Studies : Apply DFT to compare transition states under different conditions. For example, competing pathways (oxidative addition vs. radical mechanisms) may explain divergent product distributions .

Q. In computational studies, what methodologies are recommended to model the electronic structure and reaction pathways of 2-Chloro-3-iodo-1,4-dimethoxybenzene?

- Methodological Answer :

- Geometry Optimization : Use B3LYP/6-311+G(d,p) for light atoms and LANL2DZ for iodine. Validate with crystallographic data from analogous compounds .

- Reaction Pathway Mapping : Employ intrinsic reaction coordinate (IRC) calculations to trace intermediates.

- Solvent Effects : Apply the SMD continuum model (e.g., THF, ε = 7.5) to assess solvation energy.

- Non-Covalent Interactions : Analyze halogen bonding (C-I⋯O) using NCI plots, which are critical in crystal packing and supramolecular applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.